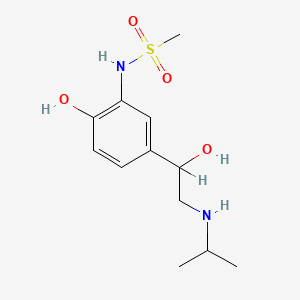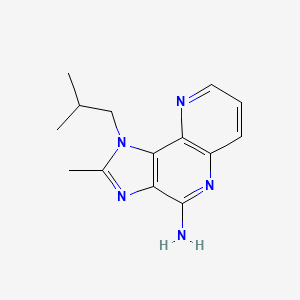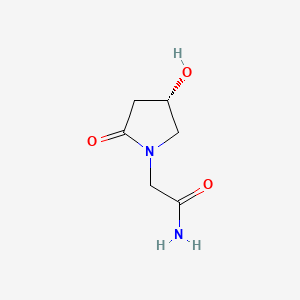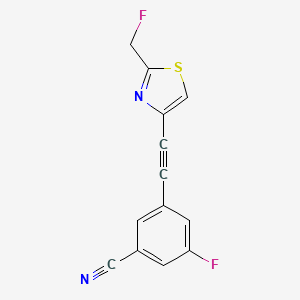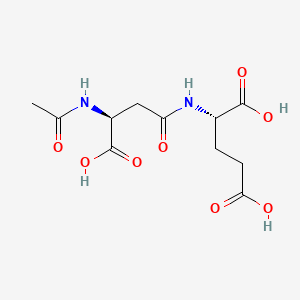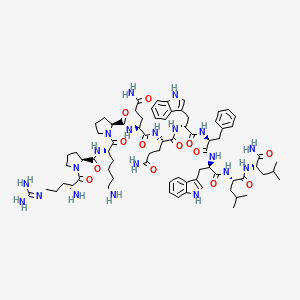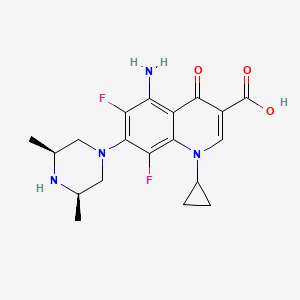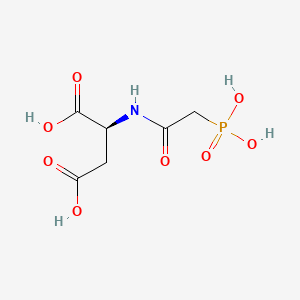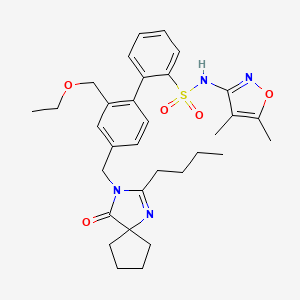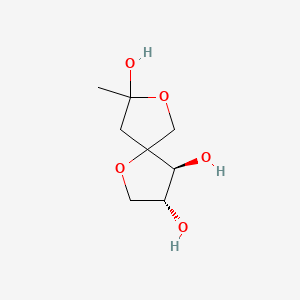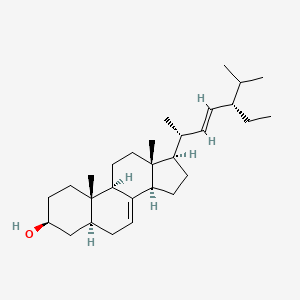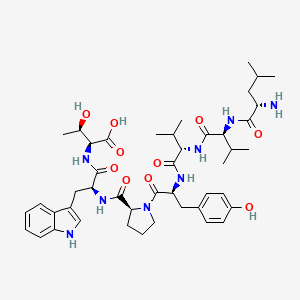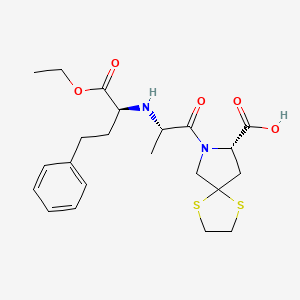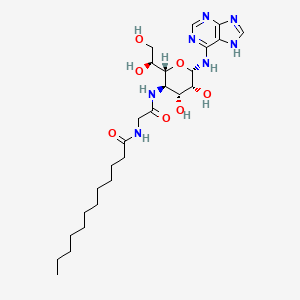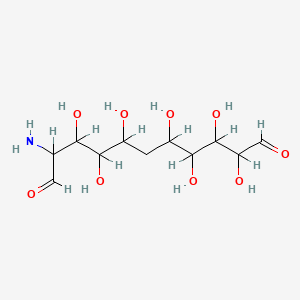
Tunicamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tunicamine is a complex organic compound with the molecular formula C11H21NO9. This compound is characterized by the presence of multiple hydroxyl groups and an amino group, making it highly reactive and versatile in various chemical reactions. It is also known by its IUPAC name, 2-amino-2,6-dideoxyundecodialdose .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tunicamine typically involves multi-step organic synthesis techniques. One common method includes the protection of hydroxyl groups followed by selective deprotection and functional group transformations. The reaction conditions often require the use of protecting groups such as acetals or silyl ethers to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high yield and purity. These methods are preferred due to their efficiency and environmentally friendly nature. The use of microbial fermentation and subsequent chemical modification is also a viable approach for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Tunicamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols .
Aplicaciones Científicas De Investigación
Tunicamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its bioactive properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Tunicamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, influencing metabolic processes. Its multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3,4,5,6-tetrahydroxyhexanal: A simpler analog with fewer hydroxyl groups.
2-Amino-3,4,5,6,7-pentahydroxyheptanal: Another analog with an intermediate number of hydroxyl groups.
2-Amino-3,4,5,6,7,8-hexahydroxyoctanal: A compound with one less hydroxyl group compared to Tunicamine.
Uniqueness
This compound is unique due to its high number of hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
66054-53-3 |
|---|---|
Fórmula molecular |
C11H21NO9 |
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
2-amino-3,4,5,7,8,9,10-heptahydroxyundecanedial |
InChI |
InChI=1S/C11H21NO9/c12-4(2-13)8(18)9(19)5(15)1-6(16)10(20)11(21)7(17)3-14/h2-11,15-21H,1,12H2 |
Clave InChI |
WYCVCBXIFGHWMA-JHYMKVEASA-N |
SMILES |
C(C(C(C(C(C=O)N)O)O)O)C(C(C(C(C=O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)N)O)O)O)C(C(C(C(C=O)O)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Tunicamine; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


